## challenges in synthesizing different polymorphic forms of avibactam.

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Compound of Interest

Compound Name: Avibactam sodium dihydrate

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### Avibactam Polymorph Synthesis Technical Support Center

Welcome to the Technical Support Center for the synthesis of avibactam's polymorphic forms. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the crystallization of different avibactam polymorphs.

### Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of avibactam sodium?

A1: Several crystalline forms of avibactam sodium have been identified, including the monohydrated Form A, and the anhydrous Forms B, C, and D. Each form has a unique crystal structure and distinct physicochemical properties.[1][2][3]

Q2: What are the critical process parameters that influence the formation of a specific avibactam polymorph?

A2: The successful crystallization of a desired avibactam polymorph is highly dependent on a number of interdependent factors. These include the solvent system (specifically the proportion of water in ethanol), the temperature of crystallization, the rate of addition of the sodium source (e.g., sodium 2-ethylhexanoate), and the presence or absence of seed crystals of the target polymorph.[1]



Q3: Can one polymorphic form of avibactam convert into another?

A3: Yes, polymorphic transformations can occur. For instance, metastable forms can convert to more stable forms under certain conditions such as elevated temperature, humidity, or in the presence of certain solvents. It is crucial to handle and store the synthesized polymorphs under controlled conditions to prevent unwanted transformations.

Q4: What is the recommended starting material for the synthesis of avibactam sodium polymorphs?

A4: A common precursor for the crystallization of various avibactam sodium polymorphs is the tetrabutylammonium salt of avibactam.[1][2] This salt is typically dissolved in an appropriate solvent system before the addition of a sodium-containing salt to induce crystallization of the desired sodium polymorph.

#### **Troubleshooting Guides**

Problem 1: Obtaining a mixture of polymorphs instead of a pure form.



Possible Cause	Troubleshooting Step		
Incorrect solvent composition: The water content in the ethanol/water mixture is a critical factor.	Carefully control the final proportion of water in the crystallization mixture. For example, a final water proportion of greater than 5% is preferential for Form A, while less than 2% is favored for Form B.[1]		
Inappropriate temperature control: The crystallization temperature influences the nucleation and growth of specific polymorphs.	Maintain a stable and specific temperature throughout the crystallization process. For instance, Form A is preferably obtained between 20 to 35°C, while Form B can be formed between 10 to 40°C.[1]		
Rate of addition of sodium source is too fast or too slow: The rate of adding the sodium salt solution affects the local supersaturation, which in turn influences which polymorph nucleates.	To obtain pure Form D, a rapid addition of the sodium 2-ethylhexanoate solution (less than 30 minutes) is recommended. Conversely, a slower addition (1 to 7 hours) is preferable for obtaining pure Form B.[1]		
Absence of or contamination of seed crystals: Seeding with the desired polymorph can be crucial for controlling the crystallization outcome.	Ensure the use of pure seed crystals of the target polymorph. For Form B, seeding is recommended.[1] For Form D, crystallization is preferably carried out in the absence of seed crystals.[1]		

# Problem 2: The desired polymorph is not forming, and instead, an amorphous solid is obtained.



Possible Cause	Troubleshooting Step
High rate of supersaturation: Rapidly crashing out the product can lead to the formation of an amorphous solid instead of a crystalline polymorph.	Slow down the addition of the anti-solvent or the cooling rate to control the level of supersaturation.
Concentration of the aqueous solution to dryness: Evaporation of an aqueous solution of avibactam sodium to dryness can result in an amorphous form.[1]	Utilize crystallization or lyophilization to isolate the solid product instead of concentrating the aqueous solution to dryness.[1]

## Experimental Protocols Synthesis of Avibactam Sodium Polymorphs

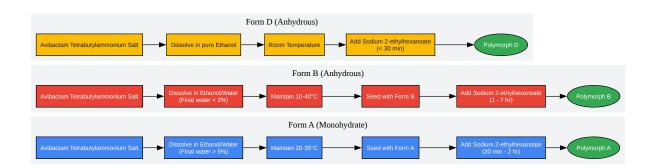
The following table summarizes the key experimental conditions for the synthesis of different polymorphic forms of avibactam sodium, starting from the tetrabutylammonium salt of avibactam.



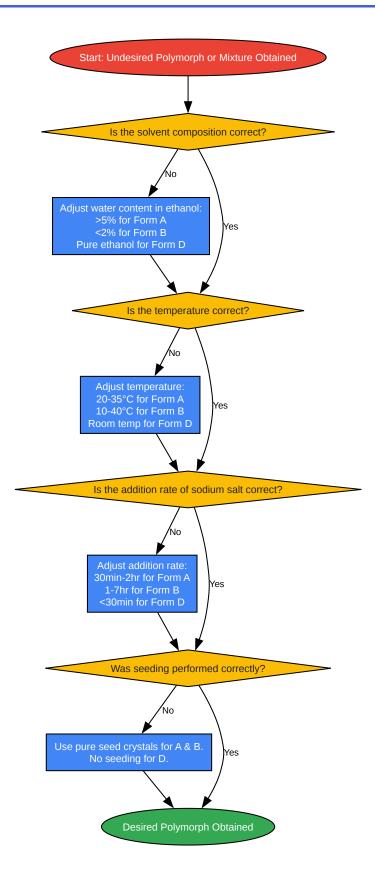
Polymorph	Solvent System (Ethanol/Water )	Temperature	Rate of Sodium 2- ethylhexanoat e Addition	Seeding
Form A (Monohydrate)	Final water content: > 5 wt.%	20-35°C (Room temperature is very preferable)	30 minutes to 2 hours	Seeding with Form A is preferable.[1]
Form B (Anhydrous)	Final water content: < 2 wt.%	10-40°C (30- 35°C is very preferable)	1 to 7 hours	Seeding with Form B is recommended. [1]
Form C (Anhydrous)	Water content < 2 wt.% in a solvent like isobutanol	At least 55°C under positive pressure	Addition of sodium source after reaching the target temperature.	Seeding can be employed to control crystal growth.
Form D (Anhydrous)	Pure ethanol	Room temperature	30 minutes or less	Preferably in the absence of seed crystals.[1]

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